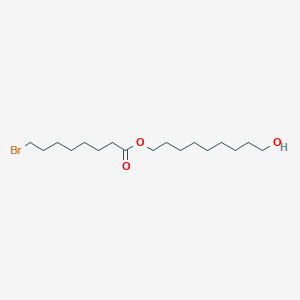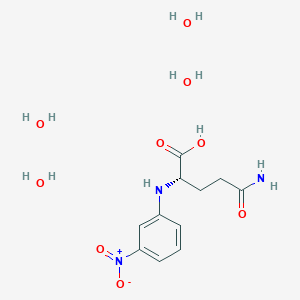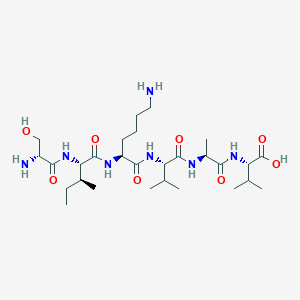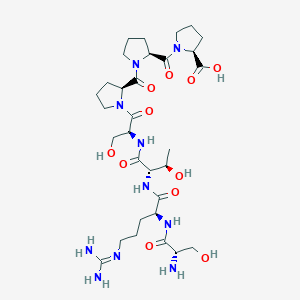![molecular formula C17H16N2O B15161626 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- CAS No. 866322-84-1](/img/structure/B15161626.png)
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- typically involves the Fischer indole synthesis method. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. The reaction proceeds through a series of steps including condensation, cyclization, and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- undergoes various chemical reactions including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aromatic derivatives of the indole ring.
Reduction: Reduced forms of the tetrahydroindole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- involves its interaction with molecular targets such as DNA and proteins. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- stands out due to its phenoxy substituent, which enhances its biological activity and potential therapeutic applications. The presence of the phenoxy group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
866322-84-1 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
8-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C17H16N2O/c1-2-4-12(5-3-1)20-13-6-7-16-14(10-13)15-11-18-9-8-17(15)19-16/h1-7,10,18-19H,8-9,11H2 |
InChIキー |
NBQLTEFESAVRMX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)



![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)



![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

